5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a nitro group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitration of 2-(prop-2-en-1-yl)-2H-tetrazole using a nitrating agent such as nitric acid or a nitrating mixture. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro-substituted product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 5-amino-2-(prop-2-en-1-yl)-2H-tetrazole.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(prop-2-en-1-yl)-1H-tetrazole
- 5-Nitro-2-(prop-2-en-1-yl)-3H-tetrazole
- 5-Nitro-2-(prop-2-en-1-yl)-4H-tetrazole
Uniqueness
5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89881-43-6 |
---|---|
Molecular Formula |
C4H5N5O2 |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
5-nitro-2-prop-2-enyltetrazole |
InChI |
InChI=1S/C4H5N5O2/c1-2-3-8-6-4(5-7-8)9(10)11/h2H,1,3H2 |
InChI Key |
MYVKOOSTTYGGDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.